3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)-
Overview
Description
“3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)-” is a chemical compound with the CAS Number: 1384265-47-7 . It has a molecular weight of 206.07 . The IUPAC name for this compound is 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including our target molecule, have demonstrated potent anti-tumor effects. Researchers have identified various derivatives with significant cell growth inhibitory properties against different cancer cell lines. For instance, compound 36 exhibited substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Investigating the structure-activity relationship of these compounds can guide the development of novel anti-cancer agents.
Antibacterial Properties
Some benzofuran derivatives exhibit antibacterial activity. Although specific studies on our compound are scarce, exploring its potential as an antibacterial agent could be valuable. Researchers have synthesized benzofuran-based compounds and evaluated their efficacy against phytopathogenic fungi . Further investigations are warranted to assess its antibacterial potential.
Synthetic Chemistry
Novel methods for constructing benzofuran rings have emerged. Researchers have developed unique approaches, such as free radical cyclization cascades and proton quantum tunneling, to synthesize complex benzofuran derivatives . These synthetic strategies enhance our understanding of benzofuran chemistry and expand the toolbox for designing related compounds.
Drug Lead Compound
Given its biological activities, our compound holds promise as a natural drug lead. Researchers explore its potential in drug discovery, aiming to develop medications for various conditions. Understanding its pharmacokinetics, toxicity, and interactions is crucial for advancing its drug prospects.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
Benzofuran derivatives, including this compound, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing novel methods for the synthesis of these compounds .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide array of biological activities . They have been used in the search for efficient antimicrobial candidates and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds have been reported to be extremely effective inhibitors of lipid peroxidation in vitro . They antagonize excitatory behavior coupled with peroxidative injury .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives are an active area of research, and these properties can significantly impact the bioavailability of these compounds .
Result of Action
Benzofuran compounds have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of benzofuran derivatives .
properties
IUPAC Name |
(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIODMAWMUIYPH-RGMNGODLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C=CC=C2Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)- | |
CAS RN |
2102412-96-2 | |
Record name | 3-Benzofuranamine, 4-chloro-2,3-dihydro-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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